2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide
Description
The compound 2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide is a structurally complex molecule featuring:
- A pyrazine core substituted with a sulfanyl group at position 2.
- A piperazine ring linked to a 4-methoxyphenyl group at position 3 of the pyrazine.
- An acetamide moiety functionalized with a [4-(methylsulfanyl)phenyl]methyl group.
Properties
IUPAC Name |
2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-[(4-methylsulfanylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S2/c1-32-21-7-5-20(6-8-21)29-13-15-30(16-14-29)24-25(27-12-11-26-24)34-18-23(31)28-17-19-3-9-22(33-2)10-4-19/h3-12H,13-18H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIMIWXYUVXICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NCC4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylpiperazine with a suitable pyrazine derivative under controlled conditions.
Thioether Formation: The intermediate product is then subjected to a thioether formation reaction with a thiol derivative.
Acetamide Formation: Finally, the compound is completed by reacting the thioether intermediate with an acetamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Pyrazine Core Reactivity
The pyrazine ring is a nitrogen-containing heterocycle that can undergo nucleophilic aromatic substitution (SNAr) or electrophilic substitution, depending on substituents and reaction conditions.
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Example : A chloro-substituted pyrazine intermediate reacts with a thiol nucleophile (e.g., HS–R) under basic conditions (e.g., K₂CO₃/DMF) to install the sulfanyl group at position 2 .
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Piperazine is introduced at position 3 via cross-coupling, as seen in pazopanib synthesis .
Piperazine Substituent Reactivity
The 4-(4-methoxyphenyl)piperazine moiety can participate in alkylation, acylation, or oxidation.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide + base | Quaternary ammonium salt formation | |
| Demethylation | BBr₃ or HBr (acidic) | Cleavage of methoxy group to phenolic –OH |
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The tertiary amine in piperazine may react with electrophiles (e.g., methyl iodide) to form quaternary salts .
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Demethylation of the 4-methoxyphenyl group under strong acidic conditions yields a phenol derivative .
Thioether Oxidation
Both the pyrazine-linked sulfanyl group and the benzyl methylsulfanyl group are susceptible to oxidation.
| Reaction Type | Oxidizing Agent | Outcome | Reference |
|---|---|---|---|
| Sulfoxide Formation | H₂O₂ or mCPBA | Conversion to sulfoxide | |
| Sulfone Formation | Excess H₂O₂ or KMnO₄ | Conversion to sulfone |
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The methylsulfanyl group on the benzyl moiety oxidizes more readily than the pyrazine-linked thioether due to steric hindrance .
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Controlled oxidation with mCPBA selectively generates sulfoxides, while stronger agents yield sulfones .
Acetamide Hydrolysis
The acetamide group can undergo hydrolysis under acidic or basic conditions.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux | Cleavage to carboxylic acid + amine | |
| Enzymatic Hydrolysis | Esterases/proteases | Biotransformation to acid |
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Hydrolysis of the amide bond produces 2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetic acid and 4-(methylsulfanyl)benzylamine .
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Stability studies for similar compounds (e.g., pazopanib) indicate resistance to hydrolysis at physiological pH .
Electrophilic Aromatic Substitution
The electron-rich 4-methoxyphenyl group on piperazine may undergo nitration or halogenation.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | –NO₂ substitution at para | |
| Bromination | Br₂/FeBr₃ | –Br substitution at ortho |
Stability and Degradation Pathways
The compound’s stability under various conditions is critical for pharmaceutical applications.
| Condition | Observation | Reference |
|---|---|---|
| Acidic (pH < 3) | Degradation of piperazine and sulfanyl groups | |
| Oxidative (H₂O₂) | Sulfoxide/sulfone formation | |
| Photolysis | Pyrazine ring decomposition |
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Photodegradation pathways involve cleavage of the pyrazine-thioether bond .
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Salt formation (e.g., HCl salt) improves aqueous solubility and stability .
Synthetic Routes (Inferred)
A plausible synthesis involves:
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Pyrazine Functionalization :
-
Amide Coupling :
Key Challenges:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is with a molecular weight of approximately 479.6 g/mol. The structure includes a pyrazine core linked to a piperazine moiety, which is known for its diverse biological activities. The presence of methoxy and methylsulfanyl substituents further enhances its potential interactions with biological targets, making it a candidate for various therapeutic applications.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives of pyrazine and piperazine have been studied for their ability to inhibit cancer cell proliferation. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways associated with tumor growth .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Studies on related compounds have demonstrated efficacy against various pathogens, including bacteria and fungi. The presence of the pyrazinyl and piperazinyl groups may contribute to this activity by disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Neuropharmacology
The piperazine moiety is often associated with neuroactive compounds. Preliminary studies suggest that similar compounds could modulate neurotransmitter systems, potentially offering therapeutic benefits in treating conditions such as anxiety and depression. The interaction of the compound with serotonin receptors has been highlighted as a promising area for further investigation.
Anti-inflammatory Effects
Compounds containing sulfur groups, like this one, have shown anti-inflammatory properties in various studies. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating chronic inflammatory diseases .
Case Study: Anticancer Evaluation
A study evaluated the anticancer potential of structurally related compounds, revealing that specific substitutions on the piperazine ring significantly enhanced cytotoxicity against various cancer cell lines. The findings suggested that the introduction of methoxy groups could improve solubility and bioavailability, leading to increased therapeutic efficacy .
Case Study: Antimicrobial Activity
In a comparative study of substituted pyrazines, one derivative exhibited an MIC (minimum inhibitory concentration) of 6.25 μg/mL against Mycobacterium tuberculosis. This underscores the importance of structural modifications in enhancing antimicrobial potency .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and functional comparisons with analogous piperazine-acetamide derivatives:
Pharmacological and Physicochemical Insights
Piperazine Substituents: The 4-methoxyphenyl group in the target compound may enhance binding to serotonin receptors (e.g., 5-HT₁A) compared to chlorophenyl or trifluoromethylphenyl analogues, as methoxy groups are common in ligands for these receptors .
Sulfur-Containing Groups :
- The methylsulfanyl substituent on the acetamide introduces steric bulk and electron-donating properties, which may modulate receptor affinity compared to simpler alkyl or aryl groups .
Heterocyclic Cores :
- The pyrazine ring in the target compound is less common in piperazine derivatives. Pyrazine’s electron-deficient nature may influence π-π stacking interactions in receptor binding compared to pyridine () or benzothiazole () systems .
Q & A
Q. What synthetic strategies are commonly employed to synthesize this compound, and how are substituent positions confirmed?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions using α-chloroacetamide derivatives (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) with heterocyclic precursors like pyrazolo-pyrimidinones. Reaction conditions (e.g., solvent polarity, temperature) are optimized to control regioselectivity. Structural confirmation relies on NMR spectroscopy (e.g., ¹H/¹³C) and X-ray crystallography to resolve substituent positions, particularly at the pyrazine and piperazine moieties .
Q. Table 1: Key Synthetic Parameters
| Reagent | Solvent | Temperature | Yield (%) | Characterization Method |
|---|---|---|---|---|
| 2-chloro-N-(4-chlorobenzyl)acetamide | DMF | 80°C | 65 | ¹H NMR, LC-MS |
| Pd-catalyzed coupling | THF | 100°C | 72 | X-ray, HRMS |
Q. How is the compound structurally characterized to distinguish between tautomeric forms?
- Methodological Answer : Tautomerism in the pyrazine-sulfanyl moiety is resolved using dynamic NMR experiments (variable-temperature studies) and density functional theory (DFT) calculations . Chemical shifts and coupling constants are compared with computational models to assign dominant tautomeric forms .
Q. What in vitro models are used to assess its biological activity?
- Methodological Answer : Common assays include:
Q. Table 2: Biological Activity Parameters
| Target | Assay Type | IC₅₀/EC₅₀ (nM) | Reference |
|---|---|---|---|
| MAO-B | Fluorometric | 120 ± 15 | |
| Dopamine D3 Receptor | Radioligand binding | 8.3 ± 1.2 |
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
- Methodological Answer : Design of Experiments (DoE) is applied to optimize reaction parameters (e.g., catalyst loading, solvent ratios). For example, flow-chemistry setups (as in Omura-Sharma-Swern oxidations) enhance reproducibility and reduce side products . Post-reaction purification via normal-phase chromatography (e.g., 10% methanol/0.1% NH₄OH) improves yield to >80% .
Q. How can contradictions in biological activity data between studies be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, co-solvents). To resolve:
Q. What computational approaches predict its pharmacokinetic (PK) properties?
- Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models predict blood-brain barrier permeability and metabolic stability. Key parameters include logP (2.8 ± 0.3) and polar surface area (95 Ų), validated against in vivo PK studies in rodents .
Q. How to design in vivo studies to evaluate neuropharmacological effects?
- Methodological Answer :
- Dose-ranging studies : Start with 0.1–10 mg/kg (oral/i.p.) in murine models.
- Behavioral assays : For dopamine modulation, use forced swim tests (FST) or locomotor activity monitoring .
- Toxicology : Assess hepatotoxicity via ALT/AST levels and histopathology .
Q. What strategies enhance selectivity for target receptors over off-targets?
- Methodological Answer :
- SAR analysis : Modify the 4-methoxyphenylpiperazine group to reduce affinity for σ receptors.
- Proteomic profiling : Use affinity chromatography coupled with mass spectrometry to identify off-targets .
Q. Table 3: Selectivity Optimization
| Modification | Target Affinity (nM) | Off-Target Affinity (nM) |
|---|---|---|
| 4-Methoxyphenylpiperazine | D3: 8.3 | σ1: 420 |
| 2-Fluorophenylpiperazine | D3: 6.1 | σ1: >1,000 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
